molecular formula C20H20N4O3 B2434429 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea CAS No. 1797336-82-3

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea

Cat. No.: B2434429
CAS No.: 1797336-82-3
M. Wt: 364.405
InChI Key: QQNIVALKHZGRNL-UHFFFAOYSA-N
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Description

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-6-2-3-7-17(14)23-20(25)22-15-10-21-24(11-15)12-16-13-26-18-8-4-5-9-19(18)27-16/h2-11,16H,12-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNIVALKHZGRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2C_{18}H_{20}N_4O_2, with a molecular weight of approximately 336.38 g/mol. The structure includes a pyrazole ring, an urea group, and a substituted tolyl group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been reported to act as enzyme inhibitors, particularly against targets involved in neurodegenerative diseases.
  • Receptor Modulation : The compound may exhibit activity as an agonist or antagonist at specific receptors, including alpha(2)-adrenoceptors, which are implicated in the modulation of neurotransmitter release and neuronal excitability .

Antiparasitic Activity

Research indicates that derivatives of 1H-pyrazole compounds display significant antiparasitic activity. For instance, related compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed . This suggests potential therapeutic applications in treating parasitic infections.

Cytotoxicity Studies

A study focusing on structurally related pyrazoles highlighted the importance of assessing cytotoxicity alongside biological efficacy. Some derivatives exhibited cytotoxic effects at concentrations that overlap with their antiparasitic activities, raising concerns about their safety profiles .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Pathway IC50/EC50 Values Reference
AntiparasiticTrypanosoma cruzi2.23 µM
CytotoxicityMRC-5 Human Cells>20 µM
Receptor BindingAlpha(2)-AdrenoceptorsPotent (specific values not disclosed)

Case Study 1: Neurodegenerative Disease Models

In a series of experiments involving animal models for neurodegenerative diseases, compounds similar to the target molecule were administered to evaluate their effects on cognitive function and neuroprotection. The results indicated that these compounds could enhance cognitive performance and reduce neurodegeneration markers, suggesting a protective role against diseases like Alzheimer's .

Case Study 2: Antiparasitic Screening

A high-throughput screening campaign identified several pyrazole derivatives as promising candidates against Leishmania species. The selected compounds exhibited potent antiparasitic effects while maintaining low toxicity to human cells, making them suitable for further development as therapeutic agents .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on key enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurotransmitter regulation. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is significant for potential applications in diseases characterized by oxidative damage.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. In vitro assays have shown promising results, with significant reductions in cell viability observed .

Applications in Drug Development

The unique properties of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea make it a candidate for various therapeutic applications:

  • Neuroprotective Agents : Given its enzyme inhibition properties, this compound could be developed as a neuroprotective agent for treating neurodegenerative disorders.
  • Antioxidants : Its ability to scavenge ROS positions it as a potential antioxidant therapy for conditions associated with oxidative stress.
  • Anticancer Drugs : The anticancer activity observed in preliminary studies suggests potential applications in oncology, particularly for designing new chemotherapeutic agents targeting specific cancer types.

Case Studies

Several studies have highlighted the efficacy of related compounds with similar structures:

StudyCompoundTargetResult
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamideCancer CellsSignificant inhibition of tumor growth
5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine DerivativesAntimicrobial ActivityGood efficacy against S. aureus and E. coli

These findings underscore the therapeutic potential of compounds featuring the dihydrobenzo[b][1,4]dioxin structure.

Chemical Reactions Analysis

Urea Bond Formation

Reaction TypeMechanismReagents/Conditions
Mixed-anhydride Activation of carboxylic acid to mixed anhydride with isocyanatePhosgene, pyridine; then coupling agent (e.g., HOBt)
Direct coupling Reaction of amine with isocyanateo-Tolyl isocyanate, room temperature

Substitution Reactions

The 2,3-dihydrobenzo[b] dioxin moiety undergoes:

  • Alkylation : Introduction of methyl/pyrazole groups via SN2 reactions using alkyl halides .

  • Electrophilic substitution : Nitration or halogenation at activated positions (e.g., C5/C6) using nitric acid or halogenating agents.

Oxidation/Reduction

  • Reduction : Potential hydrogenation of double bonds (e.g., in the dioxin ring) under catalytic conditions.

  • Oxidation : Conversion of substituents (e.g., alcohols to ketones) using oxidizing agents like KMnO₄.

Reaction Conditions and Analytical Validation

Critical parameters for synthesis include:

  • Temperature : Typically 0–100°C, depending on reaction type (e.g., reflux for esterifications) .

  • Solvents : DMF, THF, or DCM for coupling reactions; aqueous bases for hydrolysis .

  • Purity Analysis : NMR (¹H/¹³C) and mass spectrometry (HRMS) are standard for confirming structural integrity.

Biological and Chemical Insights

The compound’s reactivity is influenced by its:

  • Urea functionality : Prone to hydrolysis under acidic conditions but stable under neutral/aqueous environments.

  • Pyrazole ring : Susceptible to electrophilic substitution due to aromaticity and electron-rich nature.

  • Benzodioxin ring : Electron-donating effects enhance nucleophilic substitution at specific positions .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Modifications to the o-tolyl group or dioxin substituents significantly affect biological activity (e.g., kinase inhibition) .

  • Stability : The urea linkage exhibits moderate stability, though prolonged exposure to acidic conditions may lead to degradation.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea?

Answer: The compound can be synthesized via two primary routes:

  • Route A : Reacting amines (e.g., 4a–i) with azides (e.g., 3a–d) in anhydrous toluene under reflux for 1 hour, followed by crystallization from EtOH–AcOH (2:1) .
  • Route B : Combining pyrazolooxazinones (e.g., 6a–d) with amines (e.g., 4a,e,f,h) in CHCl₃ under reflux for 2 hours, followed by solvent evaporation and crystallization .
    Key Considerations :
  • Use high-purity solvents (e.g., anhydrous toluene) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize reflux duration.

Q. How can researchers confirm the molecular structure of this compound?

Answer: Structural validation requires a combination of techniques:

  • X-ray crystallography to resolve the 3D arrangement of the dihydrobenzodioxin-pyrazole-urea scaffold .
  • Spectroscopic methods :
    • ¹H/¹³C NMR to identify protons (e.g., pyrazole C4-H) and aromatic substituents (o-tolyl group).
    • FTIR to confirm urea C=O stretching (~1640–1680 cm⁻¹) and pyrazole N-H bonds .
      Example Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2 ppm (pyrazole C4-H)
X-rayDihedral angle: 85° (benzodioxin-pyrazole)

Q. What purification strategies are effective for isolating this compound?

Answer:

  • Column chromatography using ethyl acetate/hexane (1:4) to separate polar byproducts .
  • Recrystallization from 2-propanol or EtOH–AcOH mixtures to enhance purity .
    Note : Solvent polarity must be optimized to balance yield and purity.

Advanced Research Questions

Q. How does the electronic environment of the pyrazole ring influence the compound’s reactivity?

Answer:

  • The pyrazole C4 position is electron-deficient due to conjugation with the urea group, making it susceptible to nucleophilic attacks. Computational studies (e.g., DFT) can map electron density distributions .
  • Substituents on the benzodioxin ring (e.g., electron-donating groups) modulate reactivity via resonance effects.

Q. What strategies resolve contradictions in solubility data across experimental batches?

Answer:

  • Systematic analysis : Compare solvent systems (e.g., DMSO vs. EtOH) using UV-Vis spectroscopy to quantify solubility.
  • Crystallographic insights : Polymorphs (e.g., Form I vs. Form II) may exhibit divergent solubility; characterize via PXRD .
    Methodological Workflow :

Screen solvents using high-throughput crystallization.

Correlate solubility with crystal packing using Mercury software.

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Replace the o-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess urea hydrogen-bonding efficacy.
  • Bioisosteric replacements : Substitute the benzodioxin moiety with morpholine or piperazine derivatives to evaluate pharmacokinetic effects .
    Example SAR Table :
DerivativeModificationActivity (IC₅₀)
ParentNone12 μM
Derivative Ao-Tolyl → p-NO₂8 μM
Derivative BBenzodioxin → Morpholine25 μM

Q. What computational tools predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using the urea group as a hydrogen-bond donor .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.

Q. How should researchers address discrepancies in biological activity across assays?

Answer:

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Counter-screening : Test against off-target enzymes (e.g., COX-2) to rule out nonspecific effects .

Methodological Resources

Q. Table 1: Key Synthetic Protocols

MethodReagentsConditionsYield (%)Reference
Route AAmine + AzideToluene, 1h reflux65–78
Route BPyrazolooxazinone + AmineCHCl₃, 2h reflux70–82

Q. Table 2: Analytical Characterization

ParameterMethodCritical Observations
PurityHPLC≥98% (C18 column, MeOH:H₂O)
StabilityTGADecomposition at 220°C

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